Methoxytrityl-N-PEG8-acid
Overview
Description
Methoxytrityl-N-PEG8-acid is a biochemical compound with the molecular formula C39H55NO11 and a molecular weight of 713.85 . It is a modified polyethylene glycol (PEG) derivative that is frequently used as a protective group during the synthesis of oligonucleotides.
Molecular Structure Analysis
The molecular structure of Methoxytrityl-N-PEG8-acid is defined by its molecular formula, C39H55NO11 . Detailed structural analysis would require more specific information or resources.Chemical Reactions Analysis
Specific chemical reactions involving Methoxytrityl-N-PEG8-acid are not detailed in the available resources. It’s known to be used as a protective group in the synthesis of oligonucleotides, but the exact reactions would depend on the specific context of the synthesis.Physical And Chemical Properties Analysis
Methoxytrityl-N-PEG8-acid has a molecular weight of 713.85 and a molecular formula of C39H55NO11 . Additional physical and chemical properties are not provided in the available resources.Scientific Research Applications
1. Drug Delivery Systems
Methoxytrityl-N-PEG8-acid, as a derivative of polyethylene glycol (PEG), has significant applications in drug delivery systems. For instance, a study by León et al. (2017) explored titanium dioxide nanoparticles coated with PEG for targeted drug delivery of 2-Methoxyestradiol, an antitumor drug. This PEG modification enhanced the drug's clinical application by improving adsorption capacity and potential for targeted delivery (León et al., 2017). Similarly, Nishida, Kamatani, and Miyamoto (1984) studied the plasma urate lowering effect of PEG-modified uricase in chickens, suggesting clinical usefulness for hyperuricaemia treatment (Nishida et al., 1984).
2. Enhancing Stability and Pharmacokinetics
PEG derivatives, like Methoxytrityl-N-PEG8-acid, are used to enhance the stability and pharmacokinetics of therapeutic agents. For example, Cheng et al. (1997) examined PEG modification of β-glucuronidase for solid-tumor therapy, finding that it improved the enzyme's stability and pharmacokinetics (Cheng et al., 1997). Additionally, Bazile et al. (1995) demonstrated that nanoparticles prepared from PEG derivatives showed increased plasma half-life and reduced uptake by the mononuclear phagocytes system, emphasizing the role of PEG in enhancing drug delivery efficiency (Bazile et al., 1995).
3. Polymer-Drug Conjugation
Methoxytrityl-N-PEG8-acid plays a crucial role in polymer-drug conjugation. Pasut and Veronese (2007) highlighted that polymer conjugation, including PEG derivatives, is vital for improving therapeutic properties like prolonged half-life and higher stability in various drugs (Pasut & Veronese, 2007).
4. Reduction of Immunogenicity and Antigenicity
PEGylation using Methoxytrityl-N-PEG8-acid can reduce the immunogenicity and antigenicity of therapeutic agents. Sherman et al. (2012) investigated the role of the methoxy group in immune responses to mPEG-protein conjugates and found that PEGylation could reduce undesirable immune responses, enhancing the efficacy of therapeutics (Sherman et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methoxytrityl-N-PEG8-acid is a complex biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that this compound is used for the thiolation of peptides and small molecules . Thiolation is a process that involves the introduction of a sulfhydryl group into a molecule, which can significantly influence the molecule’s properties and interactions.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that this compound may play a role in protein-related pathways
Result of Action
Its use in proteomics research suggests that it may have significant effects on protein structures and functions .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H55NO11/c1-43-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)40-17-19-45-21-23-47-25-27-49-29-31-51-33-32-50-30-28-48-26-24-46-22-20-44-18-16-38(41)42/h2-15,40H,16-33H2,1H3,(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJLBNRWDGFKSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H55NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxytrityl-N-PEG8-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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